4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then functionalized with chlorine and ethyl groups. The benzenesulfonamide moiety is introduced through a sulfonation reaction. The final step involves the coupling of the pyrazole derivative with the benzenesulfonamide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines[5][5].
Scientific Research Applications
4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound shares the pyrazole ring structure but differs in the functional groups attached.
N-(6-CHLORO-3-NITROPYRIDIN-2-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL): Another pyrazole derivative with different substituents.
Uniqueness
4-CHLORO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and sulfonamide group make it particularly interesting for various applications .
Properties
Molecular Formula |
C13H15Cl2N3O2S |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-chloro-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-3-18-13(12(15)8-16-18)9-17(2)21(19,20)11-6-4-10(14)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
HAJTZGNIURSTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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